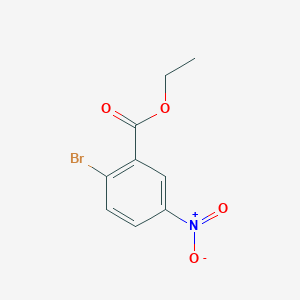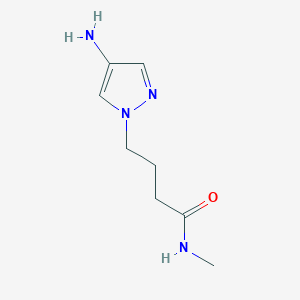
4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide, also known as 4-APB, is a synthetic compound belonging to the class of pyrazolo[3,4-b]pyridines. It is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), and has been used in scientific research for its potential applications in the treatment of neurological disorders. 4-APB has been studied for its effects on cell signaling pathways, synaptic plasticity, and neurotransmitter release. It has been found to modulate the activity of ion channels, modulate the release of neurotransmitters, and act as an agonist of mGluR5.
Wissenschaftliche Forschungsanwendungen
- Application Summary : This research involves the synthesis of new copper complexes using ligands based on pyrazole moieties .
- Methods of Application : The new 3-monosubstituted acetylacetone ligands were synthesized and used as supporting ligands for new copper (II) and copper (I) phosphane complexes .
- Results : The reactivity of these new compounds was investigated and new compounds were obtained in basic conditions via the retro-Claisen reaction of related 3-monosubstituted acetylacetone .
- Application Summary : This research involves the synthesis of a new series of compounds with promising in vitro anticoronavirus and antitumoral activity .
- Methods of Application : The compounds were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .
- Results : It was shown that subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity .
Copper Complexes with N,O-Donor Ligands Based on Pyrazole Moieties
Anticoronavirus and Antitumoral Activity of Triazolo Thiadiazine Derivatives
Eigenschaften
IUPAC Name |
4-(4-aminopyrazol-1-yl)-N-methylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-10-8(13)3-2-4-12-6-7(9)5-11-12/h5-6H,2-4,9H2,1H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQDEWDSRGYFTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCN1C=C(C=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




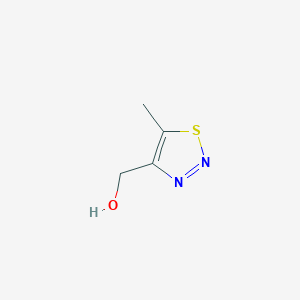
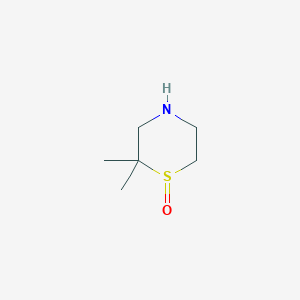

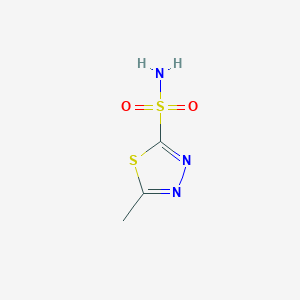


![2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1345788.png)


